molecular formula C25H25NS B15172093 1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole CAS No. 1000776-43-1

1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole

Cat. No.: B15172093
CAS No.: 1000776-43-1
M. Wt: 371.5 g/mol
InChI Key: YFWLIXAIIFTMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a benzothiophene and cyclohexene ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form the indole core . The specific conditions, such as temperature and choice of acid, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification techniques are crucial to ensure high yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), Nitric acid (HNO3), Sulfuric acid (H2SO4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole
  • 2-Methyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole
  • 3-Methyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole

Uniqueness

1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both indole and benzothiophene moieties provides a distinct combination of properties that can be exploited in various applications.

Properties

CAS No.

1000776-43-1

Molecular Formula

C25H25NS

Molecular Weight

371.5 g/mol

IUPAC Name

1,2-dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohexen-1-yl]indole

InChI

InChI=1S/C25H25NS/c1-16-24(20-12-6-8-14-22(20)26(16)3)18-10-4-5-11-19(18)25-17(2)27-23-15-9-7-13-21(23)25/h6-9,12-15H,4-5,10-11H2,1-3H3

InChI Key

YFWLIXAIIFTMCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C3=C(CCCC3)C4=C(SC5=CC=CC=C54)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.